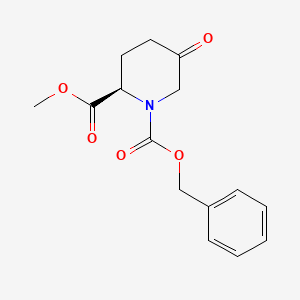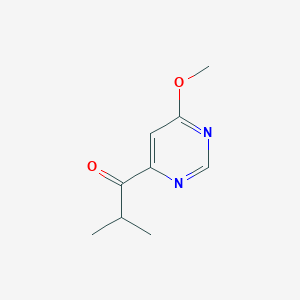
Methyl 2-(2-((5-(((3-chlorophenyl)amino)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2-((5-(((3-chlorophenyl)amino)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound that features a variety of functional groups, including an oxadiazole ring, a chlorophenyl group, and a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-((5-(((3-chlorophenyl)amino)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Thioether Formation: The oxadiazole intermediate is then reacted with a thiol to introduce the thioether linkage.
Amidation: The resulting compound is further reacted with an amine to form the amide bond.
Esterification: Finally, the benzoic acid derivative is esterified to form the methyl benzoate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can target the oxadiazole ring or the nitro group if present.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2-((5-(((3-chlorophenyl)amino)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial or anticancer agent due to the presence of the oxadiazole ring, which is known for its biological activity.
Materials Science: The compound can be used in the development of organic semiconductors or light-emitting diodes (OLEDs) due to its conjugated system.
Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Wirkmechanismus
The mechanism of action of Methyl 2-(2-((5-(((3-chlorophenyl)amino)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate involves its interaction with biological targets such as enzymes or receptors. The oxadiazole ring can interact with nucleophilic sites in proteins, leading to inhibition of enzyme activity or modulation of receptor function. The chlorophenyl group can enhance binding affinity through hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(2-((5-(((4-chlorophenyl)amino)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate: Similar structure but with a different position of the chlorine atom.
Methyl 2-(2-((5-(((3-bromophenyl)amino)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
The unique combination of functional groups in Methyl 2-(2-((5-(((3-chlorophenyl)amino)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate provides distinct chemical and biological properties. The presence of the oxadiazole ring and the chlorophenyl group contributes to its potential as a versatile compound in various applications.
Eigenschaften
Molekularformel |
C19H17ClN4O4S |
|---|---|
Molekulargewicht |
432.9 g/mol |
IUPAC-Name |
methyl 2-[[2-[[5-[(3-chloroanilino)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C19H17ClN4O4S/c1-27-18(26)14-7-2-3-8-15(14)22-16(25)11-29-19-24-23-17(28-19)10-21-13-6-4-5-12(20)9-13/h2-9,21H,10-11H2,1H3,(H,22,25) |
InChI-Schlüssel |
UKKIKLKMRYBRFM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(O2)CNC3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



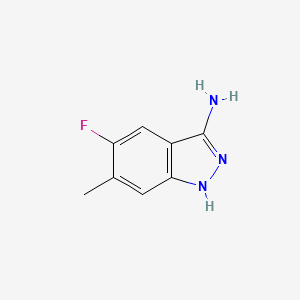

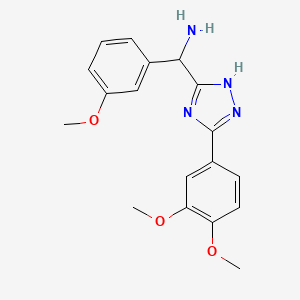
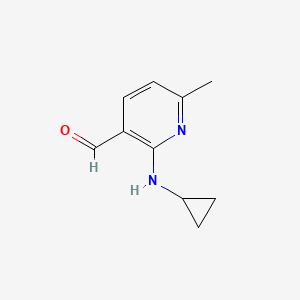

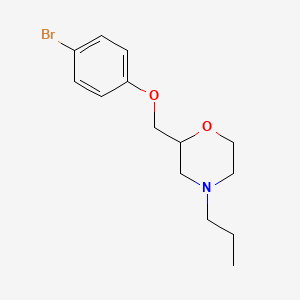
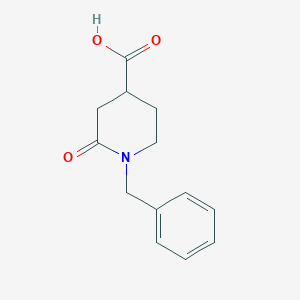

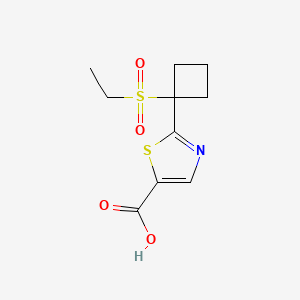

![2-(Difluoromethoxy)-7-methoxybenzo[d]oxazole](/img/structure/B15055785.png)
